molecular formula C11H11NO4 B1148330 (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one CAS No. 136015-44-6

(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one

Cat. No. B1148330
CAS RN: 136015-44-6
M. Wt: 221.21
InChI Key:
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Description

“(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one” is a chemical compound with the molecular formula C11H11NO4 . It is used as a catalyst for the enantioselective hydrosilylation of ketones and as a Schiff base ligand in the preparation of rhodium (I) and palladium (II) coordination complexes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (4S)-4-benzyl-3-(4,5-dimethoxy-2-methylbenzoyl)-2,2-dimethyl-1,3-oxazolidine was performed in 7 steps starting from veratraldehyde . Another synthesis involved a four-step process from L-Asp-OH .


Molecular Structure Analysis

The oxazolidine ring in similar compounds adopts an envelope conformation . The benzyl residue and H atom at the asymmetric C-atom centre occupy pseudo-axial and bis-ectional positions, respectively .


Chemical Reactions Analysis

Oxazolidin-2-ones are used in a variety of chemical reactions. They are used as chiral auxiliaries for asymmetric alkylation . They are also used in the synthesis of (S)-equol and in the preparation and functionalization of chiral, stabilized ylides .

Scientific Research Applications

Antibacterial Agents

Oxazolidinones, the class of compounds to which our subject compound belongs, have been extensively studied for their antibacterial properties. The most notable example is Linezolid , an oxazolidinone that has been approved for use as an antibacterial agent . This suggests that our compound could potentially be modified or used as a scaffold for developing new antibacterial drugs.

Antituberculosis Activity

The oxazolidinone ring system has shown promise in the treatment of tuberculosis. Compounds with this moiety have been evaluated for their efficacy against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis . Research into derivatives of oxazolidinones could lead to new therapeutic options for this disease.

Anticancer Research

Oxazolidinones have been explored for their potential use in anticancer therapy. Their ability to interact with various biological targets makes them suitable candidates for the development of anticancer drugs . Further research could uncover specific anticancer applications of our compound.

Anti-Inflammatory Properties

The oxazolidinone structure has been associated with anti-inflammatory effects. This is an area of medicinal chemistry that could benefit from the exploration of new oxazolidinone derivatives, including our compound of interest .

Neurological Disorders

Research has indicated that oxazolidinones may have applications in the treatment of neurological disorders. The pharmacological properties of these compounds could be harnessed to develop treatments for conditions such as Alzheimer’s disease and Parkinson’s disease .

Metabolic Diseases

The versatility of oxazolidinones extends to the potential treatment of metabolic diseases. Their structural diversity allows for the design of molecules that can interact with various metabolic pathways .

Organic Synthesis and Drug Development

Oxazolidinones are significant in organic synthesis and drug development due to their reactivity and the ease with which they can be transformed into other valuable aza-heterocyclic frameworks . This makes our compound a valuable starting point for the synthesis of a wide range of organic molecules.

Inhibition of Resistance Mechanisms

Some oxazolidinone derivatives have been found to inhibit resistance mechanisms in bacteria, such as the MsrA pump, which can increase the potency of other antibiotics like erythromycin . This application is particularly relevant in the fight against antibiotic-resistant bacterial strains.

properties

IUPAC Name

[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(8-4-2-1-3-5-8)15-6-9-7-16-11(14)12-9/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOQUJMFWHMHRA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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